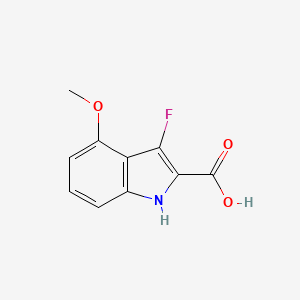![molecular formula C6H4Cl2N4 B13921862 5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13921862.png)
5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties .
Méthodes De Préparation
The synthesis of 5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 5-amino-3-hetarylpyrazole with malonic acid under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents: Reagents such as organometallic compounds and bases are frequently used in these reactions.
Major Products: The products depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Applications De Recherche Scientifique
5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of CDKs, which play a vital role in cell cycle progression. By binding to the active site of these enzymes, 5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine disrupts the phosphorylation of key proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds include other triazolo[1,5-c]pyrimidine derivatives such as:
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Chloro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of chlorine atoms and a methyl group in 5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine contributes to its distinct properties and potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C6H4Cl2N4 |
|---|---|
Poids moléculaire |
203.03 g/mol |
Nom IUPAC |
5,7-dichloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H4Cl2N4/c1-3-9-5-2-4(7)10-6(8)12(5)11-3/h2H,1H3 |
Clé InChI |
QNTXJOPLTSQUJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=N1)C=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


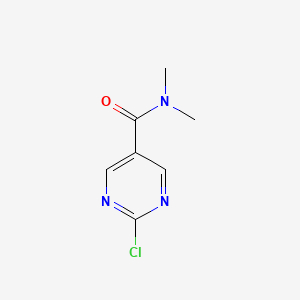
![N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B13921791.png)
![2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one](/img/structure/B13921795.png)
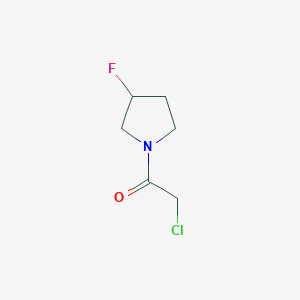


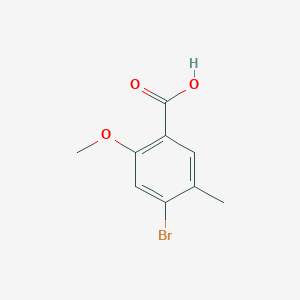
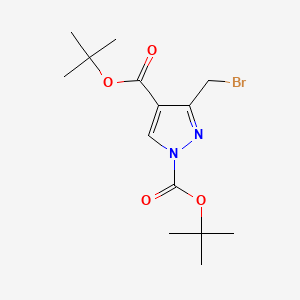

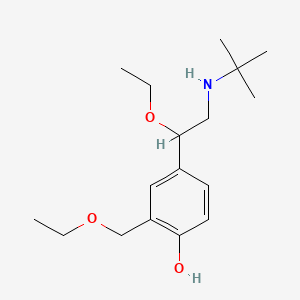
![Tert-butyl 5-bromospiro[indoline-3,4-piperidine]-1-carboxylate](/img/structure/B13921846.png)
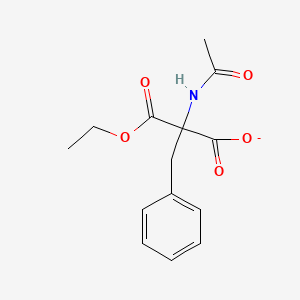
![(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13921866.png)
